2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13ClFNO and a molecular weight of 205.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoroamphetamine, which is subsequently converted to this compound through a series of reactions involving hydrogenation and hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include 3-fluoroamphetamine, 3-fluorobenzaldehyde, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride include:
- 2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride
- 2-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
- 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in different pharmacological and chemical properties, making it a valuable compound for specific research applications .
Biological Activity
2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. Its unique structure, characterized by a fluorine atom at the para position of the phenyl ring, influences its reactivity and interaction with biological systems.
- Molecular Formula : C9H12ClFNO
- Molecular Weight : Approximately 205.66 g/mol
- Functional Groups : Contains amino and hydroxyl groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This compound can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. Notably, it has been shown to bind to specific receptors and enzymes, which can lead to therapeutic effects in cancer and neurological disorders.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves:
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through modulation of apoptotic pathways.
- Inhibition of Cell Proliferation : Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116) .
Neuroprotective Effects
Preliminary data suggest that this compound may also possess neuroprotective properties. It is believed to influence neurotransmitter systems, which could be beneficial in treating mood disorders and other neurological conditions.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride | C9H13ClFNO | Different stereochemistry affecting biological activity |
(S)-2-Amino-2-(3-fluorophenyl)propan-1-ol | C9H13ClFNO | Specific stereoisomer potentially exhibiting distinct pharmacodynamics |
(R)-2-Amino-2-(3-fluorophenyl)propan-1-ol | C9H13ClFNO | Another stereoisomer with unique interactions in biological systems |
The presence of different stereoisomers highlights the importance of chirality in determining the pharmacological profile of these compounds. Each variant may exhibit different affinities for receptors or varying therapeutic effects, underscoring the significance of structural modifications in drug design.
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies using the sulforhodamine B (SRB) assay demonstrated that this compound significantly inhibited the growth of HCT116 cancer cells, showing a selective index compared to non-tumor cells .
- Neurotransmitter Modulation : Interaction studies have indicated that this compound may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .
Properties
Molecular Formula |
C9H13ClFNO |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;/h2-5,12H,6,11H2,1H3;1H |
InChI Key |
XLAJCLPLEVWSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)F)N.Cl |
Origin of Product |
United States |
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